molecular formula C11H9NO3 B13789664 N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide CAS No. 99972-56-2

N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide

Cat. No.: B13789664
CAS No.: 99972-56-2
M. Wt: 203.19 g/mol
InChI Key: GAMDILRHUYVYBG-UHFFFAOYSA-N
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Description

Significance of Coumarin (B35378) Derivatives in Chemical Biology and Medicinal Chemistry

Coumarins, which are characterized by a benzopyrone scaffold, are a prominent class of compounds in medicinal chemistry and chemical biology. nih.govnih.gov Originally discovered in plants, these natural products and their synthetic derivatives have garnered significant research interest due to their vast array of physiological and pharmacological activities. nih.govnih.govresearchgate.net The structural diversity of coumarins allows for a wide spectrum of bioactivities, making them privileged scaffolds in drug design and development. researchgate.net

The ability of coumarin derivatives to interact with various enzymes and receptors in biological systems underpins their therapeutic potential. nih.gov Extensive research has demonstrated that these compounds exhibit a remarkable range of properties, including anticoagulant, anti-inflammatory, antioxidant, anticancer, antiviral, antibacterial, and antifungal activities. nih.govnih.govorientjchem.org For instance, certain 4-hydroxycoumarin (B602359) derivatives function as Vitamin K antagonists, forming the basis of widely used anticoagulant therapies. orientjchem.org The coumarin scaffold's versatility has also led to its use in developing treatments for neurodegenerative diseases like Alzheimer's and even in managing viral infections such as HIV by inhibiting viral replication. nih.govresearchgate.netorientjchem.org

Table 1: Selected Pharmacological Activities of Coumarin Derivatives

Pharmacological Activity Description References
Anticoagulant Interferes with the blood clotting cascade, often by antagonizing Vitamin K. nih.govnih.govresearchgate.netorientjchem.org
Anti-inflammatory Modulates inflammatory pathways, potentially by inhibiting enzymes like cyclooxygenase (COX). nih.govnih.govresearchgate.net
Anticancer Exhibits cytotoxicity against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. nih.govnih.govresearchgate.net
Antioxidant Scavenges free radicals and reduces oxidative stress. nih.govorientjchem.org
Antiviral Inhibits the replication and proliferation of various viruses, including HIV and hepatitis. nih.govnih.govorientjchem.org
Antimicrobial Shows activity against a range of bacteria and fungi. nih.govnih.govorientjchem.org
Neuroprotective Offers potential therapeutic benefits for neurodegenerative conditions like Alzheimer's disease. nih.govorientjchem.org

Overview of Benzopyran-2-one Core Pharmacological Relevance

The pharmacological versatility of coumarins is fundamentally linked to their core chemical structure, known as benzopyran-2-one (or 2H-1-benzopyran-2-one). researchgate.netresearchgate.netalgoreducation.com This bicyclic system consists of a benzene (B151609) ring fused to a pyran-2-one ring, creating a stable and electronically versatile scaffold. algoreducation.comchemrxiv.org The benzopyran-2-one nucleus is a common motif in numerous natural products and serves as a crucial building block for the synthesis of new therapeutic agents. algoreducation.comchemrxiv.org

The benzopyran-2-one structure is considered a "privileged scaffold" in medicinal chemistry because its modification at various positions can lead to compounds with diverse and potent biological effects. researchgate.net Synthetic alterations to this core have yielded derivatives with enhanced activities, including anticancer, anti-inflammatory, antibacterial, and anti-HIV properties. algoreducation.com The exploration of novel synthetic methods to create diverse benzopyran-2-one derivatives remains an active area of research, aiming to develop new drugs with improved efficacy and specificity. algoreducation.comchemrxiv.orgrsc.org The inherent biological activity of the core structure makes it a valuable template for designing molecules that can interact with a wide range of cellular targets. chemrxiv.orgnih.gov

Structural Classification of N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide as a Benzopyran-Acetamide Derivative

This compound is structurally classified as a substituted coumarin. Its architecture can be deconstructed into two primary components: the benzopyran-2-one core and the N-phenylacetamide substituent.

The Acetamide (B32628) Group : An acetamide group (-NHCOCH₃) is attached to the 5-position of the coumarin's benzene ring. Acetamide and its derivatives are significant in medicinal chemistry, with many compounds containing this functional group exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. The presence of the amide bond is a key feature in the structure of many pharmaceutical agents.

The combination of the coumarin nucleus with an acetamide moiety results in a hybrid molecule, a benzopyran-acetamide derivative. This structural design is a common strategy in medicinal chemistry to create novel compounds with potentially enhanced or unique biological activities by leveraging the properties of both constituent parts. nih.govrsc.orgnih.gov Research into similar hybrid structures, such as chalcone (B49325) acetamide derivatives and other heterocyclic amides, has shown that this approach can yield potent agents for various therapeutic targets. chemrxiv.orgsemanticscholar.org

Table 2: Structural Breakdown of this compound

Component Chemical Name Role in the Molecule
Core Scaffold 2H-1-Benzopyran-2-one The foundational coumarin nucleus, associated with a broad range of pharmacological activities.
Substituent Acetamide A functional group attached at the 5-position, known to be a component of many bioactive molecules.
Linkage N-C Bond An amide bond connecting the nitrogen of the acetamide group to the 5-position of the benzopyran ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99972-56-2

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

N-(2-oxochromen-5-yl)acetamide

InChI

InChI=1S/C11H9NO3/c1-7(13)12-9-3-2-4-10-8(9)5-6-11(14)15-10/h2-6H,1H3,(H,12,13)

InChI Key

GAMDILRHUYVYBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CC(=O)OC2=CC=C1

Origin of Product

United States

Synthetic Methodologies for N 2 Oxo 2h 1 Benzopyran 5 Yl Acetamide and Analogues

Established Synthetic Pathways for Coumarin-Acetamide Scaffolds

The foundational synthesis of coumarin-acetamide scaffolds relies on classical organic reactions that have been refined over time to improve yields and substrate scope.

The Pechmann condensation, discovered by Hans von Pechmann, is a cornerstone in coumarin (B35378) synthesis. wikipedia.org It involves the acid-catalyzed reaction of a phenol with a β-ketoester. wikipedia.orgarkat-usa.org For the synthesis of 5-aminocoumarin precursors, a phenol with a nitro group at the meta-position to the hydroxyl group can be used, which is subsequently reduced to an amine. The reaction mechanism is believed to initiate with a transesterification, followed by an intramolecular cyclization and dehydration. wikipedia.org

Various catalysts have been employed to promote the Pechmann condensation, including strong acids like sulfuric acid, as well as solid acid catalysts like Ti(IV)-doped ZnO nanoparticles, which offer the advantages of being heterogeneous and recyclable. nih.gov Microwave-assisted Pechmann-Duisberg condensation has also been reported as an efficient method for synthesizing coumarin derivatives. nih.gov

ReactionReactantsConditionsProductRef.
Pechmann CondensationPhenol, β-ketoesterAcid catalyst (e.g., H₂SO₄, solid acids)4-substituted coumarin wikipedia.orgarkat-usa.orgnih.gov
Microwave-assisted Pechmann-DuisbergPhenol, β-ketoesterMicrowave irradiationCoumarin derivative nih.gov

Once the aminocoumarin scaffold is in place, the introduction of the acetamide (B32628) group is typically achieved through standard acylation reactions. The amino group on the coumarin ring can be readily acetylated using reagents such as acetyl chloride or acetic anhydride in the presence of a base. For instance, 3-acetamidocoumarin can be prepared by reacting salicylaldehyde with N-acetylglycine in acetic anhydride. nih.gov Subsequent hydrolysis of the acetamido group can yield the corresponding aminocoumarin, which can then be further functionalized. nih.gov

The formation of amide bonds is a common transformation in organic synthesis, and various coupling agents can be employed to facilitate the reaction between a carboxylic acid and an amine. archivepp.com

ReactionReactantsReagentsProductRef.
AcetylationAminocoumarin, Acetylating agentBase (e.g., pyridine)N-acetyl-aminocoumarin nih.gov
AmidationCoumarin-carboxylic acid, AmineCoupling agent (e.g., DCC, EDC)Coumarin-carboxamide archivepp.com

Targeted Synthesis of N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide Derivatives

The specific synthesis of this compound and its derivatives requires careful control of regiochemistry to ensure the desired substitution pattern.

Achieving regioselectivity in the functionalization of the coumarin ring is crucial. The inherent reactivity of the coumarin system often directs electrophilic substitution to the C-6 and C-8 positions. Therefore, the synthesis of 5-substituted derivatives often starts with appropriately substituted phenols. For instance, the synthesis of coumarin C3–C4 fused 5-substituted-1,4-benzodiazepine scaffolds has been achieved through high-yielding regioselective methods. researchgate.net These methods often involve pre-functionalized starting materials to direct the desired substitution. researchgate.net

The synthesis of coumarin-annulated polycyclic heterocycles has been reported via sequential Claisen rearrangement and radical cyclization reactions, demonstrating another approach to achieve specific substitution patterns. mdpi.com

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.comnih.gov MCRs offer advantages in terms of efficiency, atom economy, and the generation of molecular diversity. mdpi.comnih.gov

While a specific MCR for the direct synthesis of this compound is not prominently described, various MCRs are known for the synthesis of coumarin-fused heterocycles and other coumarin derivatives. rsc.orgresearchgate.net For example, a microwave-assisted multicomponent reaction of 4-hydroxycoumarin (B602359), aldehydes, and aromatic amines has been used to access coumarin-fused dihydroquinolines. rsc.org The development of a multicomponent strategy for the direct synthesis of this compound would be a significant advancement.

Advanced Synthetic Techniques and Catalysis in Benzopyran-Acetamide Formation

Modern synthetic chemistry has introduced advanced techniques and catalytic systems to improve the synthesis of benzopyran-acetamide derivatives. The use of novel catalysts can lead to milder reaction conditions, higher yields, and improved selectivity.

The development of heterogeneous catalysts, such as Ti(IV)-doped ZnO nanoparticles for the Pechmann condensation, exemplifies the move towards more sustainable and efficient synthetic protocols. nih.gov Additionally, the use of piperidine-iodine as a dual catalyst for the one-pot, three-component synthesis of coumarin-3-carboxamides highlights the potential of innovative catalytic systems. mdpi.com Green chemistry principles are increasingly being applied, with the use of environmentally friendly solvents and catalysts. archivepp.com

Green Chemistry Approaches (e.g., utilizing nanoparticles)

Green chemistry principles focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgresearchgate.net In the context of coumarin synthesis, this has led to the exploration of alternative energy sources like microwave and ultrasound, the use of environmentally friendly solvents, and the development of recyclable catalysts. rsc.orgresearchgate.net Among the most promising green approaches is the use of nanoparticles as highly efficient and reusable catalysts. researchgate.netnih.gov

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester. researchgate.net Green modifications of this reaction often employ solid acid catalysts to replace corrosive liquid acids. Nanoparticles, with their high surface area-to-volume ratio, have emerged as particularly effective catalysts in this regard.

One notable example is the use of magnetic gold-coated iron oxide nanoparticles (Fe₃O₄@Au NPs) as a catalyst for the Pechmann condensation. researchgate.net This method allows for the synthesis of various coumarin derivatives under solvent-free conditions at elevated temperatures. researchgate.net The magnetic nature of the nanoparticles facilitates their easy separation from the reaction mixture using an external magnet, allowing for their recycling and reuse multiple times without a significant loss of catalytic activity. researchgate.net

Similarly, zinc ferrite (ZnFe₂O₄) nanoparticles have been successfully employed as a recyclable catalyst in the Pacman condensation for the synthesis of coumarin derivatives. nih.govnih.gov This solvent-free approach also proceeds with high efficiency at elevated temperatures, offering good to excellent yields of the desired products. nih.govnih.gov The reusability of the ZnFe₂O₄ nanoparticles has been demonstrated, making this an economically and environmentally attractive synthetic route. nih.gov

The synthesis of the specific target molecule, this compound, would likely proceed through a multi-step process beginning with the synthesis of a 5-substituted coumarin. A plausible green synthetic route would first involve the synthesis of 5-nitrocoumarin. The nitro group can then be reduced to an amino group to yield 5-aminocoumarin. Subsequent acetylation of the amino group would furnish the final product. While specific green nanoparticle-based methods for the nitration and reduction steps in this exact sequence are not extensively documented, green approaches for these individual transformations are well-established in the broader chemical literature. For instance, the reduction of nitro compounds to amines can be achieved using various green catalytic systems. researchgate.net

The following interactive data table summarizes the research findings on the nanoparticle-catalyzed green synthesis of coumarin derivatives.

CatalystReactionReactantsConditionsYield (%)Reference
Fe₃O₄@Au NPsPechmann CondensationPhenol, Ethyl Acetoacetate130 °C, Solvent-freeExcellent researchgate.net
ZnFe₂O₄ NPsPacman CondensationPhenols, Ethyl or Methyl Acetoacetate80 °C, Solvent-free85-98 nih.govnih.gov

Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to confirming the molecular structure of N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide by probing the environments of its atoms and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton would be expected. The acetamido group would exhibit a singlet for the methyl (CH₃) protons and another singlet for the amide (NH) proton. The protons on the benzopyran ring system would appear as a set of coupled signals, typically in the aromatic region of the spectrum. Specifically, the vinyl protons on the pyrone ring and the protons on the fused benzene (B151609) ring would show characteristic doublet and triplet splitting patterns, with their chemical shifts influenced by the electron-withdrawing nature of the lactone and the electronic effects of the acetamido group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: This table is predictive, as specific experimental data was not available in the searched literature.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Acetamide (B32628) CH₃2.0 - 2.520 - 30
Acetamide NH8.0 - 10.0-
Benzopyran Ring Protons6.0 - 8.0110 - 155
Acetamide C=O-168 - 172
Lactone C=O-158 - 162

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. A strong absorption band is expected for the N-H stretch of the secondary amide. Two distinct and strong carbonyl (C=O) stretching bands would be prominent: one at a higher wavenumber corresponding to the unsaturated lactone of the coumarin (B35378) ring, and another for the amide carbonyl. Other significant peaks would include C-H stretching from the aromatic rings and the methyl group, C=C stretching from the aromatic and pyrone rings, and N-H bending vibrations.

Table 2: Characteristic IR Absorption Bands for this compound (Note: This table is based on characteristic frequencies for the functional groups present, as specific experimental data was not located.)

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)
Amide N-HStretch3200 - 3400
Aromatic C-HStretch3000 - 3100
Methyl C-HStretch2850 - 3000
Lactone C=OStretch1720 - 1750
Amide C=OStretch (Amide I)1650 - 1690
Aromatic C=CStretch1450 - 1600
Amide N-HBend (Amide II)1510 - 1570

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (molecular formula C₁₁H₉NO₃), the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 203.19.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for this compound would likely involve the loss of ketene (B1206846) (CH₂=C=O) from the acetamido group, leading to a fragment corresponding to 5-aminocoumarin. Another characteristic fragmentation would be the loss of a carbon monoxide (CO) molecule from the pyrone ring, a typical fragmentation for coumarins.

Table 3: Expected Key Ions in the Mass Spectrum of this compound (Note: Fragmentation is predictive, as specific experimental data was not available.)

m/z ValuePossible Identity
203Molecular Ion [M]⁺
161[M - CH₂CO]⁺
133[M - CH₂CO - CO]⁺

Advanced Crystallographic Analysis for Solid-State Structure Determination (e.g., X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous proof of the compound's constitution and conformation. The analysis of a suitable single crystal of this compound would yield detailed information including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the crystal system, space group, and the nature of intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl groups, which govern the crystal packing. While this technique is powerful, its application is contingent upon the ability to grow a single crystal of sufficient quality, and no published crystal structure for this specific compound was found in the searched literature.

Chromatographic Methods for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction and to determine the purity of the product. A sample of the compound is spotted on a solid stationary phase (commonly silica (B1680970) gel) and developed with a liquid mobile phase. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound, stationary phase, and mobile phase system. The purity can be assessed by the presence of a single spot after visualization, typically under UV light, as coumarins are often fluorescent. A suitable mobile phase for this compound would likely be a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).

In Vitro and Preclinical Biological Activity Profiling

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

Derivatives of the coumarin (B35378) scaffold to which N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide belongs are known to exhibit a range of biological activities, including notable anticancer properties. Research into analogous compounds has provided insights into the potential mechanisms and efficacy of this class of molecules.

While direct and extensive studies on this compound are limited, the broader family of coumarin-acetamide derivatives has demonstrated significant cytotoxic potential against a panel of human cancer cell lines. For instance, studies on related 7-coumarinyloxyacetamide derivatives have shown promising anticancer activity. Specifically, certain derivatives have exhibited potent effects against the A549 lung cancer cell line, with some compounds demonstrating IC50 values in the nanomolar to low micromolar range. derpharmachemica.com Other related acetoxycoumarin derivatives have also been evaluated against A549 and liver cancer cell lines, showing varied levels of cytotoxicity. nih.govnih.gov

The structural features of these molecules, including the acetamide (B32628) group and substitutions on the coumarin ring, play a crucial role in their cytotoxic efficacy. The precise activity of this compound would be contingent on its unique substitution pattern.

Table 1: Cytotoxic Activity of Related Coumarin Derivatives Against Human Cancer Cell Lines

Compound Class Cell Line Activity (IC50/LD50) Reference
7-Coumarinyloxyacetamides A549 (lung) 0.41 µM - 1.1 nM derpharmachemica.com
Acetoxycoumarins A549 (lung) 48.1 µM - 89.3 µM nih.govnih.gov
Acetoxycoumarins CRL 1548 (liver) 45.1 µM nih.govnih.gov
N1-(Coumarin-7-yl) Amidrazones MCF-7 (breast) 20.2 µM mdpi.com
N1-(Coumarin-7-yl) Amidrazones K562 (leukemia) 9.3 µM mdpi.com

The mechanisms underlying the cytotoxic effects of coumarin derivatives often involve the induction of apoptosis and interference with the cell cycle. Studies on related compounds have shed light on these pathways. For example, certain acetoxycoumarin derivatives have been shown to cause cell cycle arrest at different phases in both lung and liver cancer cell lines. nih.govnih.gov Another related compound, 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide, was found to induce apoptosis and cause cell cycle arrest in the G2/M phase in leukemia cells. nih.gov Furthermore, 5,7-dimethoxycoumarin has been reported to block the cell cycle in the G0/G1 phase in melanoma cell lines. nih.gov These findings suggest that this compound may exert its antiproliferative effects through similar mechanisms, although specific studies on this compound are required for confirmation.

Antimicrobial Efficacy

The coumarin nucleus is a well-established scaffold in the development of antimicrobial agents. Various derivatives have been synthesized and evaluated for their activity against a broad spectrum of pathogens.

A range of N-substituted acetamide derivatives of 4-hydroxy-2-oxo-2H-chromene have been synthesized and shown to be valuable inhibitors of various bacterial strains. indexcopernicus.comchempublishers.com Similarly, novel N-(2H-chromen-3-yl)-phenylacetamide derivatives have exhibited considerable antibacterial activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). globalresearchonline.net The antibacterial potential of these compounds is often attributed to the combined structural features of the coumarin ring and the acetamide side chain.

Coumarin derivatives have also demonstrated significant antifungal properties. For instance, novel coumarin 7-carboxamide/sulfonamide derivatives have been identified as potential fungicidal agents. nih.gov Studies on derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have also revealed antifungal activity. researchgate.netmdpi.com Furthermore, newly synthesized coumarins such as 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one have shown significant activity against selected fungal species. nih.gov

Bacterial biofilm formation is a significant challenge in treating infections, and compounds that can inhibit this process are of great interest. Coumarin derivatives have been investigated for their antibiofilm activity. nih.gov Certain thiazole (B1198619) nortopsentin analogues, which share some structural similarities with functionalized coumarins, have been shown to inhibit biofilm formation, particularly in staphylococcal strains, without affecting microbial growth in the planktonic form. nih.gov This suggests a potential anti-virulence mechanism of action.

Table 2: Antimicrobial Activity of Related Coumarin Derivatives

Compound Class Target Organism Activity Reference
N-substituted-2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide Bacterial strains Inhibitory indexcopernicus.comchempublishers.com
N-(2H-chromen-3-yl)-phenylacetamide S. aureus, E. coli Considerable activity globalresearchonline.net
Coumarin 7-carboxamide/sulfonamide Plant pathogenic fungi Fungicidal nih.gov
Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide Fungi Antifungal researchgate.netmdpi.com

Anti-inflammatory and Immunomodulatory Effects

Coumarin and its derivatives are recognized for their diverse pharmacological properties, including anti-inflammatory activities. aimspress.comaimspress.comnih.gov The mechanisms often involve the inhibition of inflammatory pathways and mediators like prostaglandins (B1171923) and cytokines. benthamscience.commdpi.com However, research specifically detailing the anti-inflammatory and immunomodulatory effects of this compound is not presently available.

In Vitro Modulation of Inflammatory Mediators

There is no specific information available in the scientific literature regarding the in vitro modulation of inflammatory mediators by this compound. Studies on other coumarin derivatives have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models, for instance, in lipopolysaccharide (LPS) stimulated macrophages. mdpi.comnih.govnih.gov However, no such data has been published for the 5-acetamido derivative.

Preclinical Assessment in Inflammatory Models

Preclinical assessments of this compound in animal models of inflammation, such as the carrageenan-induced paw edema model, have not been reported. The carrageenan-induced paw edema assay is a standard method for evaluating the anti-inflammatory potential of novel compounds. researchgate.netnih.gov While various other coumarin derivatives have been successfully evaluated using this model, demonstrating significant reductions in paw edema, specific findings for this compound are absent from the literature. nih.govnih.gov

Enzyme Inhibitory Activities

The coumarin scaffold is a common feature in many enzyme inhibitors. Depending on the substitution pattern on the benzopyran ring, these molecules can interact with a wide range of enzymatic targets.

Aromatase Enzyme Inhibition

Aromatase is a key enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer. mdpi.com While certain nonsteroidal compounds, including some coumarin derivatives, have been investigated as aromatase inhibitors, there is no published data on the aromatase inhibitory activity of this compound. mdpi.comnih.gov Studies on related structures, such as coumarin-4-acetamides, have shown some inhibitory potential, but these compounds differ in the position of the acetamide substituent. nih.govresearchgate.net

Glycosidase Enzyme Inhibition

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govconsensus.app The coumarin scaffold has been explored for the development of α-glucosidase inhibitors. nih.govresearchgate.net Despite the general interest in coumarins for this application, specific inhibitory data, such as IC₅₀ values, for this compound against α-amylase or α-glucosidase are not available in the scientific literature.

Carbonic Anhydrase Inhibition

Coumarins are a known class of carbonic anhydrase (CA) inhibitors, although they act via a different mechanism than the classic sulfonamide inhibitors. nih.govmdpi.com They are believed to act as prodrugs, with the lactone ring being hydrolyzed by the esterase activity of the enzyme to an open-ring 2-hydroxy-cinnamic acid, which then binds to the enzyme's active site. nih.govresearchgate.net This mechanism can lead to isoform-selective inhibition. nih.gov While the potential for coumarins to act as CA inhibitors is established, specific inhibition constants (Kᵢ) or IC₅₀ values for this compound against any of the carbonic anhydrase isoforms (e.g., CA I, II, IX, XII) have not been reported. chemrxiv.orgchemrxiv.orgnih.gov

Protease and Other Serine Hydrolase Inhibition (e.g., Thrombin)

While direct studies on the inhibitory activity of this compound against proteases and other serine hydrolases are not available in the current scientific literature, research on structurally related coumarin derivatives has demonstrated their potential as inhibitors of these enzymes. For instance, various esters and amides of 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylic acid have been synthesized and evaluated for their inhibitory action against bovine α-chymotrypsin and human leukocyte elastase. Both series of compounds displayed time-dependent inhibition of α-chymotrypsin.

In a separate line of investigation, pyridyl esters of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid were designed as mechanism-based inhibitors of human leukocyte elastase. Several of these compounds also acted as potent time-dependent inhibitors of α-chymotrypsin, and some derivatives showed inhibitory activity against thrombin.

These findings suggest that the 2-oxo-2H-1-benzopyran (coumarin) scaffold can serve as a basis for the development of serine protease inhibitors. However, the specific inhibitory profile of this compound remains to be determined through direct experimental evaluation.

Antioxidant Mechanisms and Radical Scavenging Capabilities

The antioxidant potential of this compound has not been specifically reported. However, the broader class of coumarin derivatives has been the subject of numerous studies investigating their antioxidant and radical scavenging properties. Coumarins are recognized for their capacity to counteract oxidative stress, which is implicated in a wide range of diseases.

For example, a study on newly synthesized coumarins, specifically N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, demonstrated their antioxidant activity using DPPH, hydrogen peroxide, and nitric oxide radical scavenging methods. nih.govnih.gov These compounds exhibited notable radical scavenging abilities, which were compared to the standard antioxidant, ascorbic acid. nih.govnih.gov

Furthermore, research into other acetamide derivatives has also highlighted their potential as antioxidants. nih.gov A study focusing on flavonoid acetamide derivatives demonstrated their radical scavenging activity, with IC50 values determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

The antioxidant activity of coumarins is often attributed to their chemical structure, which can donate hydrogen atoms or electrons to reactive oxygen species. The specific mechanisms can include scavenging of free radicals and chelation of metal ions involved in radical formation. While these studies on related compounds are promising, dedicated research is necessary to elucidate the specific antioxidant mechanisms and radical scavenging capabilities of this compound.

Antiestrogenic and Receptor Modulatory Activities (e.g., SERMs)

There is no direct evidence in the scientific literature regarding the antiestrogenic or selective estrogen receptor modulator (SERM) activities of this compound. However, studies on other isomers and derivatives of coumarin-acetamide suggest that this chemical class may have potential in modulating estrogen receptor activity.

For instance, a series of 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamides were synthesized and evaluated as potential nonsteroidal antiestrogens. nih.gov In this study, certain compounds demonstrated cytotoxic effects against breast cancer cell lines, and one derivative, 7-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethyl)-2H-chromen-2-one, exhibited in vitro antiestrogenic activity. nih.gov Some compounds in this series also showed significant aromatase inhibition. nih.gov

The benzopyran core, which is a key structural feature of coumarins, is found in compounds that have been investigated as SERMs. nih.gov These agents can exhibit tissue-selective estrogenic and antiestrogenic effects, making them valuable for conditions such as breast cancer and osteoporosis.

While these findings point to the potential of the coumarin-acetamide scaffold in the development of estrogen receptor modulators, the specific activity of the 5-yl isomer, this compound, remains uninvestigated. Further research is required to determine if this compound interacts with estrogen receptors and if it possesses any antiestrogenic or SERM-like properties.

Antitubercular Potential

The potential of this compound as an antitubercular agent has not been specifically evaluated in published studies. However, the coumarin and acetamide moieties are present in various compounds that have been investigated for their activity against Mycobacterium tuberculosis.

A study exploring novel benzopyran derivatives for antitubercular activity synthesized a series of compounds combining the coumarin scaffold with a piperazine (B1678402) acetamide moiety. nih.gov Several of these derivatives demonstrated notable in vitro antitubercular potential, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against M. tuberculosis H37Rv. nih.gov

In other research, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were synthesized and assessed for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. researchgate.net Additionally, N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives have been identified as having significant antimycobacterial activities. nih.gov

These studies indicate that both the coumarin and acetamide functionalities can be part of molecular structures with promising antitubercular properties. However, without direct testing, the antitubercular potential of this compound remains speculative.

Antifibrotic Properties in Cellular Models

Currently, there is a lack of published scientific literature investigating the antifibrotic properties of this compound in cellular models. While coumarin derivatives have been explored for a wide array of biological activities, their potential to mitigate fibrotic processes has not been extensively studied, and no specific data exists for this particular compound. Therefore, the antifibrotic potential of this compound remains an uninvestigated area of research.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Variations on Biological Potency and Selectivity

The potency and selectivity of N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide analogs can be significantly altered by introducing or modifying substituents on both the benzopyran core and the acetamide (B32628) moiety.

The benzopyran (or coumarin) nucleus is a versatile scaffold, and its substitution pattern plays a pivotal role in determining the pharmacological profile of its derivatives. nih.gov The type and position of substituents can influence the molecule's interaction with biological targets, ultimately affecting its potency and selectivity. nih.gov

Research on various coumarin (B35378) derivatives has demonstrated that the introduction of different functional groups at various positions of the benzopyran ring can modulate activities such as antifungal, anticancer, and enzyme inhibition. For instance, in a study on coumarin derivatives as antifungal agents, it was found that O-substitutions are essential for activity. The presence of electron-withdrawing groups like nitro (NO2) or acetate (B1210297) on the coumarin skeleton was shown to positively contribute to the fungicidal activity. mdpi.comnih.gov Specifically, nitration of some inactive coumarin compounds resulted in derivatives that were significantly more active than their precursors. mdpi.com

In the context of anticancer activity, the substitution pattern is also critical. For example, in a series of coumarin-artemisinin hybrids, SAR studies revealed that 3-chloro and 4-methyl substituents on the coumarin moiety exhibited greater activity, whereas a 3-ethoxycarbonyl group led to reduced effectiveness. nih.govrsc.org Furthermore, studies on coumarin-sulfonamide hybrids have shown that the position of a methoxy (B1213986) group can influence cytotoxic effects against different cancer cell lines. Derivatives with a 7-methoxy group on the coumarin ring generally showed greater in vitro cytotoxic effects against MCF-7 breast cancer cells compared to their 6-methoxy positional isomers. mdpi.com

The following interactive table summarizes the effect of various substituents on the benzopyran core on the biological activity of coumarin derivatives, based on findings from multiple studies.

Position of SubstitutionSubstituentEffect on Biological ActivityReference Compound Example
3ChloroIncreased anticancer activityCoumarin-artemisinin hybrid
4MethylIncreased anticancer activityCoumarin-artemisinin hybrid
3EthoxycarbonylReduced anticancer activityCoumarin-artemisinin hybrid
6/7MethoxyPosition influences cytotoxicity; 7-methoxy often shows higher potencyCoumarin-4-acetamide derivatives
GeneralNitro groupIncreased antifungal activityNitro-coumarin derivatives
GeneralO-substitutionsEssential for antifungal activityVarious O-substituted coumarins

This table is for illustrative purposes and synthesizes findings from various coumarin derivatives, not exclusively this compound.

For instance, in the development of N-substituted-2-oxo-(2H)1-benzopyran-3-carboxamide derivatives, variations in the substituent on the amide nitrogen led to compounds with interesting analgesic and/or diuretic activity. nih.gov Similarly, in a study of flavonoid acetamides, chemical modifications of hydroxyl groups to acetamide moieties were explored to address challenges like poor solubility and bioavailability. mdpi.com This highlights the potential of the acetamide group to be a handle for improving the pharmacokinetic properties of the parent molecule.

The nitrogen of the acetamide group can also be a point of interaction with biological targets. For example, in molecular docking studies of certain acetamide derivatives as COX-II inhibitors, the acetamide nitrogen was observed to form hydrogen bonds with key amino acid residues in the active site of the enzyme. galaxypub.co

Identification of Key Pharmacophoric Elements for Desired Activities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For coumarin derivatives, several key pharmacophoric elements have been identified.

The coumarin nucleus itself is a privileged scaffold in medicinal chemistry. nih.gov Its planar structure and the presence of a lactone ring are often crucial for activity. The oxygen atoms in the benzopyran ring system can act as hydrogen bond acceptors, contributing to binding with target proteins. mdpi.com

For specific activities, additional pharmacophoric features are required. For instance, in the design of coumarin-based α-glucosidase inhibitors, pharmacophore models were generated that included features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. acs.org These models help in identifying the crucial spatial arrangement of functional groups required for potent inhibition.

In the context of flavonoid acetamides, structure-activity relationship evaluations revealed that hydroxyl and methylene (B1212753) groups attached to the 2-phenylchromen-4-one structure play a significant role in their antioxidant and bioavailability properties. mdpi.com This suggests that the presence and positioning of such groups are key pharmacophoric elements.

Design Strategies for Enhanced Bioactivity and Specificity

Based on SAR studies and pharmacophore modeling, several design strategies can be employed to enhance the bioactivity and specificity of this compound derivatives.

One common strategy is molecular hybridization , which involves combining the structural features of two or more pharmacologically active molecules to create a new hybrid compound with improved affinity and efficacy. nih.govrsc.org For example, the hybridization of the coumarin scaffold with other anticancer pharmacophores has emerged as a potent strategy in the treatment of cancer to potentially decrease side effects and increase efficiency. nih.govrsc.org

Another strategy is the introduction of specific functional groups at key positions to optimize interactions with the target. For example, the incorporation of a propargylamine (B41283) moiety, known to increase monoamine oxidase (MAO) inhibition, at position 3 of the coumarin scaffold has been explored to enhance the pharmacological profiles of 7-substituted coumarins for potential use in Alzheimer's disease. nih.gov

Bioisosteric replacement is another valuable design principle. This involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. The modification of flavonoid hydroxyl groups to acetamide groups is an example of applying this principle to improve bioavailability. mdpi.com

Furthermore, computational methods such as molecular docking and 3D-QSAR (three-dimensional quantitative structure-activity relationship) are powerful tools in the design of new derivatives. acs.org These methods can predict how a molecule will bind to a target protein and can help in prioritizing which derivatives to synthesize and test, thus accelerating the drug discovery process.

Based on a comprehensive search of available scientific literature, specific computational and molecular modeling studies focused solely on the chemical compound This compound are not available.

Therefore, it is not possible to provide a detailed, data-driven article that adheres to the requested outline concerning its molecular docking simulations, quantum chemical calculations, or in silico pharmacokinetic predictions. The primary research data for the following specified sections does not appear to exist in published scientific literature:

Computational Chemistry and Molecular Modeling Investigations

In Silico Pharmacokinetic and Drug-Likeness Predictions:Specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) or drug-likeness predictions for N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide have not been reported.

While computational studies have been conducted on other related coumarin (B35378) and acetamide (B32628) derivatives, applying those findings to this specific compound would be scientifically inaccurate. Generating the requested article would require fabricating data, which cannot be done.

Perspectives and Future Research Directions

Development of Novel N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide Analogues with Improved Profiles

The structural simplicity and synthetic accessibility of the coumarin (B35378) scaffold make it an excellent template for medicinal chemistry campaigns. researchgate.net Future efforts should focus on the systematic structural modification of this compound to generate novel analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. Structure-activity relationship (SAR) studies on related heterocyclic systems have demonstrated that strategic modifications can significantly impact biological activity. nih.govresearchgate.net

Key areas for modification include:

The Coumarin Core: Substitutions at various positions of the benzopyran ring could be explored. For instance, introducing small alkyl, halogen, or methoxy (B1213986) groups at positions 4, 6, or 7 could modulate lipophilicity and electronic properties, potentially influencing target binding and cellular uptake.

The Acetamide (B32628) Group: The N-acetamide moiety offers significant opportunities for diversification. nih.gov Homologation of the acetyl group to longer alkyl chains or replacement with substituted aryl or heterocyclic moieties could lead to derivatives with altered target specificities. nih.gov For example, incorporating fragments known to interact with specific enzyme active sites could yield potent and selective inhibitors.

A proposed library of analogues could be synthesized to probe the SAR and identify compounds with superior activity profiles for various therapeutic areas, such as oncology or infectious diseases. nih.govnih.gov

Table 1: Proposed Analogues of this compound and Rationale for Development

Modification Area Proposed Structural Change Scientific Rationale Target Profile Improvement
Coumarin Ring (Position 7) Introduction of a hydroxyl or methoxy group Mimic naturally occurring coumarins with known bioactivity; enhance hydrogen bonding potential. Increased potency, altered selectivity.
Coumarin Ring (Position 4) Substitution with a phenyl or substituted phenyl group Introduce steric bulk and potential for π-π stacking interactions with target proteins. Enhanced target affinity and selectivity.
Acetamide Nitrogen Replacement of acetyl with chloroacetyl group Provide a reactive handle for covalent modification of target enzymes (e.g., cysteine proteases). Irreversible inhibition, increased potency.

In-depth Mechanistic Studies at the Molecular and Cellular Levels

While the broader coumarin class is known for a wide range of biological effects, the specific molecular mechanisms of action for this compound and its future analogues remain to be elucidated. researchgate.net Comprehensive mechanistic studies are crucial to understand how these compounds exert their therapeutic effects and to guide rational drug design.

Future research in this area should include:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the direct molecular targets of the most active compounds.

Enzyme Inhibition Assays: Screening against panels of relevant enzymes (e.g., kinases, proteases, topoisomerases) to determine inhibitory activity and selectivity.

Cellular Pathway Analysis: Investigating the effects of lead compounds on key signaling pathways implicated in diseases like cancer (e.g., apoptosis, autophagy, cell cycle progression) or inflammation. nih.gov

Structural Biology: Obtaining crystal structures of lead compounds in complex with their protein targets can provide atomic-level insights into the binding mode, confirming interactions predicted by docking studies and enabling further structure-based design. nih.gov

These studies will be essential for validating the therapeutic potential of this compound class and for understanding the molecular basis of their activity.

Exploration of Polypharmacology and Multi-Target Approaches

Complex diseases such as cancer often involve the dysregulation of multiple signaling pathways. Consequently, drugs that can modulate several targets simultaneously—a concept known as polypharmacology—can offer superior efficacy and a reduced likelihood of drug resistance. nih.gov The coumarin scaffold is known to interact with a diverse range of biological targets, making this compound and its derivatives attractive candidates for a multi-target drug discovery approach.

Future research should focus on:

Broad-Spectrum Profiling: Screening promising analogues against large panels of receptors, ion channels, and enzymes to build a comprehensive "target profile" for each compound.

Rational Design of Multi-Target Ligands: Intentionally designing single molecules that can inhibit two or more distinct, disease-relevant targets. For example, a compound could be engineered to inhibit both a key protein kinase and a cell survival protein in a cancer cell.

By embracing a polypharmacological perspective, it may be possible to develop novel this compound-based therapeutics with enhanced efficacy for treating complex multifactorial diseases.

Advanced Computational Methodologies in Compound Optimization

The integration of advanced computational methodologies into the drug discovery pipeline can significantly accelerate the optimization of lead compounds, reduce costs, and provide valuable insights into drug-target interactions. nih.gov For the this compound series, computational chemistry can play a pivotal role in guiding the design and selection of new analogues for synthesis and testing.

Key computational approaches to be employed include:

Molecular Docking: Simulating the binding of proposed analogues into the active sites of known or hypothesized protein targets to predict binding affinity and orientation. This can help prioritize which compounds to synthesize.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of the synthesized compounds with their biological activities. These models can then be used to predict the activity of virtual compounds.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of the interaction and identify key residues involved in binding. researchgate.net

ADMET Prediction: Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues early in the design phase, helping to eliminate compounds with likely poor pharmacokinetic profiles. nih.gov

Table 2: Application of Computational Methods in the Optimization of this compound Analogues

Computational Method Objective Expected Outcome
Virtual Screening To identify novel scaffolds or derivatives with potential activity against a specific target. A prioritized list of "hit" compounds for further experimental validation.
Molecular Docking To predict the binding mode and affinity of designed analogues within a target's active site. Rationalization of SAR and guidance for designing more potent compounds.
QSAR To build predictive models based on existing SAR data. Estimation of biological activity for virtual compounds before synthesis.

By synergistically combining these computational strategies with synthetic chemistry and biological evaluation, the process of optimizing this compound from a starting scaffold into a viable drug candidate can be made more efficient and rational.

Q & A

Q. How can researchers address low solubility in pharmacokinetic studies?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures to enhance solubility without precipitation.
  • Amorphous Solid Dispersions : Improve bioavailability via spray drying with polymers (e.g., HPMC-AS).
  • Salt Formation : Introduce ionizable groups (e.g., HCl salts) to enhance aqueous solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.